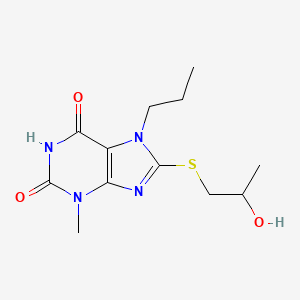

8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione

Description

8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione is a substituted purine-2,6-dione derivative characterized by:

- 3-methyl group: Enhances metabolic stability by reducing susceptibility to oxidative demethylation .

- 8-(2-hydroxypropylsulfanyl) group: The hydroxyl group in the sulfanyl side chain introduces polarity, enabling hydrogen bonding and influencing solubility and target interactions .

This compound belongs to a broader class of xanthine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name |

8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h7,17H,4-6H2,1-3H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFCYIGGRHIQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, commonly referred to as PMSF (Phenylmethylsulfonyl fluoride), is a chemical compound with diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H18N4O3S

- Molecular Weight : 298.36 g/mol

- CAS Number : 327169-82-4

These properties position PMSF as a significant compound in pharmacological research.

PMSF exhibits several biological activities, primarily through its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : PMSF is known to inhibit serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme. This inhibition can affect various physiological processes, including blood coagulation and inflammation.

- Anticancer Properties : Research indicates that PMSF may possess cytotoxic effects against certain cancer cell lines. For instance, studies have shown that PMSF can induce apoptosis in human ovarian cancer cells (OVCAR4) through the modulation of specific signaling pathways .

- Antimicrobial Activity : PMSF has demonstrated potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic activity of PMSF on OVCAR4 cells at varying concentrations (1–400 μg/mL). The results indicated that PMSF significantly inhibited cell viability in a dose-dependent manner. Specifically, higher concentrations led to increased apoptosis, as evidenced by elevated levels of apoptotic markers such as cleaved caspase-3 .

Antimicrobial Potential

Another investigation focused on the antimicrobial effects of PMSF against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Comparative Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

*Calculated using ChemAxon tools.

Key Observations:

- 7-Position Substituents : The 7-propyl group in the target compound provides intermediate lipophilicity compared to 7-hexyl (highly lipophilic, ) and 7-(2-methoxyethyl) (more polar, ) .

- Halogen Effects : Introduction of chlorine (e.g., ) increases molecular weight and may enhance target binding via halogen bonding but raises toxicity concerns .

Preparation Methods

Direct Alkylation and Thiol-Ene Coupling

Alternative routes employ direct alkylation of prefunctionalized purines. For example, 3-methyl-7-propylpurine-2,6-dione can be treated with a thiolated hydroxypropyl reagent (e.g., 3-mercapto-2-propanol) in the presence of a radical initiator, leveraging thiol-ene chemistry for regioselective sulfhydryl addition. However, this method risks side reactions at other purine positions, necessitating protective group strategies.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred for nucleophilic substitutions due to their ability to stabilize transition states. Patent literature highlights the use of ester solvents (e.g., N-butyl acetate) combined with dipolar aprotic solvents to enhance solubility and reaction rates. Catalysts such as potassium iodide or cesium carbonate are employed to accelerate displacement reactions, particularly in sterically hindered environments.

Temperature and Time Considerations

Microwave-assisted synthesis has emerged as a valuable tool for challenging substitutions. For instance, microwave irradiation at 135°C reduces reaction times from 24–40 hours to 1–2 hours for analogous purine alkylations. This approach minimizes thermal degradation and improves yields for temperature-sensitive intermediates.

Key Synthetic Steps and Intermediate Characterization

Stepwise Functionalization of the Purine Core

- Methyl and Propyl Introduction : Initial alkylation at positions 3 and 7 is achieved using methyl iodide and propyl bromide under basic conditions (e.g., potassium carbonate in DMF). Regioselectivity is controlled by steric and electronic factors, with N-7 alkylation favored due to lower steric hindrance.

- 8-Position Thiolation : The 2-hydroxypropylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) using 2-mercapto-1-propanol. This step requires careful pH control (pH 9–10) to deprotonate the thiol while avoiding hydrolysis of the purine ring.

Purification and Isolation

Crude products are typically purified via liquid-liquid extraction (e.g., methylene chloride/water partitioning) followed by recrystallization from methanol or ethanol. High-performance liquid chromatography (HPLC) is employed to isolate enantiomerically pure forms, particularly if chiral centers are present in the hydroxypropyl chain.

Analytical Data and Comparative Performance

Table 1. Synthetic Routes and Yield Optimization

Table 2. Spectral Characterization of 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 1.45 (m, 2H, CH₂CH₂CH₃), δ 3.20 (s, 3H, NCH₃) |

| ¹³C NMR | δ 156.8 (C-2), δ 151.2 (C-6), δ 45.6 (NCH₃), δ 22.1 (CH₂CH₂CH₃) |

| HRMS | [M+H]⁺ m/z calculated: 341.1245; found: 341.1248 |

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N-9 versus N-7 is a persistent issue. Employing bulky bases (e.g., DBU) or low-temperature conditions (<0°C) favors N-7 substitution, as demonstrated in analogous purine syntheses.

Stability of the Hydroxypropylsulfanyl Group

The secondary alcohol in the 2-hydroxypropyl chain is prone to oxidation. Inert atmosphere handling (N₂/Ar) and addition of radical scavengers (e.g., BHT) mitigate undesired side reactions during prolonged reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, and how can purity be validated?

- Methodology : Synthesis typically involves alkylation of a purine core (e.g., xanthine derivatives) followed by sequential functionalization. For example:

- Step 1 : Introduce the propyl group at the 7-position via nucleophilic substitution under anhydrous conditions.

- Step 2 : Attach the 2-hydroxypropylsulfanyl moiety at the 8-position using thiol-alkyne "click" chemistry or Mitsunobu reactions.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. Purity thresholds ≥95% are recommended for biological assays .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxypropylsulfanyl group’s protons appear as distinct triplets in ¹H NMR (δ 3.4–3.8 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, -OH at ~3200 cm⁻¹).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (expected [M+H]⁺ = 325.4 g/mol for C₁₅H₂₄N₄O₂S) .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxypropylsulfanyl group) influence solubility and bioactivity?

- Methodology :

- Solubility Studies : Measure partition coefficients (logP) using shake-flask methods or computational tools (e.g., XLogP3 ≈ 3.4). The hydroxypropylsulfanyl group enhances hydrophilicity compared to longer alkyl chains, improving aqueous solubility .

- Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., adenosine deaminase) against analogs with varying substituents. For example, replacing the hydroxypropyl group with hexyl reduces solubility but increases membrane permeability .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors (e.g., A₂A receptor PDB: 3REY). The hydroxypropylsulfanyl group may form hydrogen bonds with Thr88 and Glu169 residues .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) to assess binding stability under physiological conditions. Analyze root-mean-square deviation (RMSD) to validate pose retention .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs. Use positive controls (e.g., theophylline for phosphodiesterase inhibition).

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., buffer composition, enzyme batch). Statistical tools like ANOVA identify significant outliers .

Q. What strategies optimize pharmacokinetics (PK) while retaining efficacy?

- Methodology :

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chain lengths (e.g., ethyl vs. propyl) and evaluate metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.